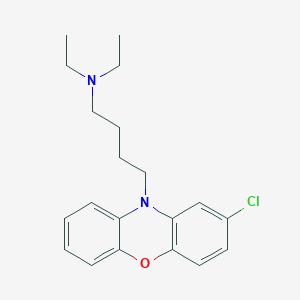![molecular formula C10H17NO B038890 Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) CAS No. 112245-97-3](/img/structure/B38890.png)
Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) is a chemical compound that has been studied extensively in scientific research. It is a bicyclic compound with a nitrogen-containing ring structure that has shown potential in various applications in the field of pharmacology and biochemistry. 2.1]non-2-yl)-, endo-(9CI), its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) has been studied extensively for its potential applications in various scientific research fields. It has been found to have potential as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors in the brain. It has also shown potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in animal models. Additionally, it has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) involves its interaction with various receptors in the brain and other parts of the body. It has been found to modulate dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and addiction. It also interacts with nicotinic acetylcholine receptors, which are involved in cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) has been found to have various biochemical and physiological effects. It can modulate the release of neurotransmitters in the brain, leading to changes in mood and behavior. It can also affect the activity of enzymes and proteins involved in various cellular processes. In animal models, it has been found to reduce drug-seeking behavior and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. It also has a wide range of potential applications in various scientific research fields. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and facilities for handling and storage.
Direcciones Futuras
There are several future directions for the study of Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI). One potential direction is the development of new antipsychotic agents based on the structure of the compound. Another potential direction is the development of new antibiotics based on its antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of drug addiction and other disorders.
Métodos De Síntesis
The synthesis method of Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) involves the reaction between 1,5-cyclooctadiene and N-bromosuccinimide in the presence of tert-butyl hydroperoxide. This reaction leads to the formation of a brominated intermediate, which is then treated with sodium methoxide to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propiedades
Número CAS |
112245-97-3 |
|---|---|
Nombre del producto |
Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) |
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-[(1S,2S,6S)-9-azabicyclo[4.2.1]nonan-2-yl]ethanone |
InChI |
InChI=1S/C10H17NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h8-11H,2-6H2,1H3/t8-,9+,10-/m0/s1 |
Clave InChI |
MBXOLPUMNTXLOV-AEJSXWLSSA-N |
SMILES isomérico |
CC(=O)[C@H]1CCC[C@H]2CC[C@@H]1N2 |
SMILES |
CC(=O)C1CCCC2CCC1N2 |
SMILES canónico |
CC(=O)C1CCCC2CCC1N2 |
Sinónimos |
Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)
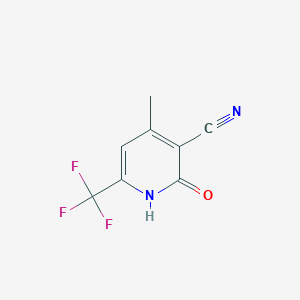

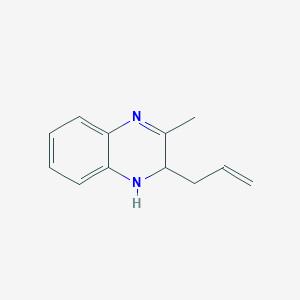
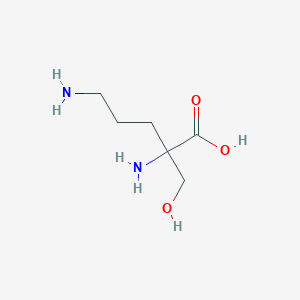
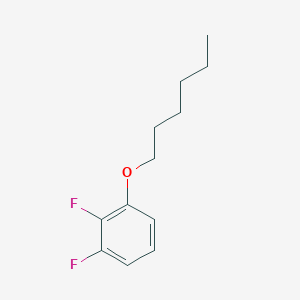

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)




